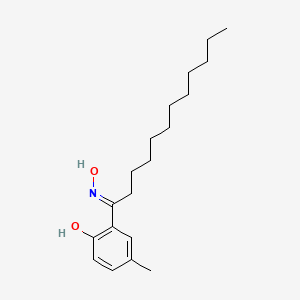

2-(Butylsulfanyl)-1,3-benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Butilsulfanil)-1,3-benzoxazol es un compuesto orgánico que pertenece a la familia de los benzoxazoles. Los benzoxazoles son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de oxazol. La presencia de un grupo butilsulfanil en la posición 2 del anillo de benzoxazol confiere propiedades químicas únicas a este compuesto, lo que lo hace de interés en varios campos científicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-(Butilsulfanil)-1,3-benzoxazol típicamente implica la reacción de 2-aminofenol con butiltiol en presencia de un catalizador adecuado. La reacción procede a través de la formación de un intermedio, que sufre ciclización para formar el derivado de benzoxazol deseado. Las condiciones de reacción a menudo incluyen temperaturas elevadas y el uso de solventes como etanol o acetonitrilo.

Métodos de producción industrial: La producción industrial de 2-(Butilsulfanil)-1,3-benzoxazol puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: 2-(Butilsulfanil)-1,3-benzoxazol sufre diversas reacciones químicas, que incluyen:

Oxidación: El grupo butilsulfanil se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: El compuesto se puede reducir para eliminar el grupo butilsulfanil, produciendo el benzoxazol padre.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones ácidas o básicas.

Productos principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Benzoxazol.

Sustitución: Diversos derivados de benzoxazol sustituidos.

4. Aplicaciones en investigación científica

2-(Butilsulfanil)-1,3-benzoxazol tiene diversas aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.

Biología: Se investiga su potencial como agente antimicrobiano y antifúngico.

Medicina: Se explora por sus propiedades farmacológicas, incluidas las posibles actividades antiinflamatorias y anticancerígenas.

Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y colorantes.

Aplicaciones Científicas De Investigación

2-(Butylsulfanyl)-1,3-benzoxazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mecanismo De Acción

El mecanismo de acción de 2-(Butilsulfanil)-1,3-benzoxazol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, su actividad antimicrobiana puede resultar de la inhibición de enzimas bacterianas clave, interrumpiendo las vías metabólicas esenciales. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto biológico.

Compuestos similares:

- 2-(Metilsulfanil)-1,3-benzoxazol

- 2-(Etilsulfanil)-1,3-benzoxazol

- 2-(Propilsulfanil)-1,3-benzoxazol

Comparación: 2-(Butilsulfanil)-1,3-benzoxazol es único debido a la presencia del grupo butilsulfanil, que confiere propiedades químicas y físicas distintas en comparación con sus análogos metil, etil y propil. Estas diferencias pueden influir en la reactividad, solubilidad y actividad biológica del compuesto, haciéndolo adecuado para aplicaciones específicas donde otros análogos pueden no ser tan efectivos.

Comparación Con Compuestos Similares

- 2-(Methylsulfanyl)-1,3-benzoxazole

- 2-(Ethylsulfanyl)-1,3-benzoxazole

- 2-(Propylsulfanyl)-1,3-benzoxazole

Comparison: 2-(Butylsulfanyl)-1,3-benzoxazole is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other analogs may not be as effective.

Propiedades

Número CAS |

22821-07-4 |

|---|---|

Fórmula molecular |

C11H13NOS |

Peso molecular |

207.29 g/mol |

Nombre IUPAC |

2-butylsulfanyl-1,3-benzoxazole |

InChI |

InChI=1S/C11H13NOS/c1-2-3-8-14-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3 |

Clave InChI |

GRCMYEUFSROLNB-UHFFFAOYSA-N |

SMILES canónico |

CCCCSC1=NC2=CC=CC=C2O1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)

![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)

![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)

![[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010789.png)